molecular formula C14H14N4 B3200141 (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine CAS No. 1017422-91-1

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine

Cat. No.: B3200141
CAS No.: 1017422-91-1
M. Wt: 238.29 g/mol
InChI Key: DFJGRSQUVQALCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a benzo[d]imidazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine typically involves the following steps:

  • Formation of 1-Methyl-1H-benzo[d]imidazole: : This can be achieved by reacting o-phenylenediamine with acetic acid under reflux conditions.

  • Introduction of the Pyridin-3-yl Group: : The pyridin-3-yl group can be introduced through a nucleophilic substitution reaction, where the 1-Methyl-1H-benzo[d]imidazole reacts with 3-bromopyridine in the presence of a base such as potassium carbonate.

  • Formation of the Amine Group: : The final step involves the reduction of the intermediate compound to introduce the amine group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Nucleophilic substitution reactions typically require bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Formation of imidazole derivatives with various functional groups.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Introduction of different substituents on the imidazole ring.

Scientific Research Applications

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The pyridine ring contributes to the compound's ability to interact with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine: can be compared with other similar compounds, such as:

  • 1-Methyl-1H-benzo[d]imidazole: : Lacks the pyridin-3-yl group.

  • Imidazo[4,5-b]pyridine derivatives: : Contains a different heterocyclic structure.

  • Phenyl-substituted imidazoles: : Features a phenyl group instead of a pyridin-3-yl group.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18-12-7-3-2-6-11(12)17-14(18)13(15)10-5-4-8-16-9-10/h2-9,13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJGRSQUVQALCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213733
Record name 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017422-91-1
Record name 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017422-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine
Reactant of Route 2
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine
Reactant of Route 4
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine
Reactant of Route 5
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine
Reactant of Route 6
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.